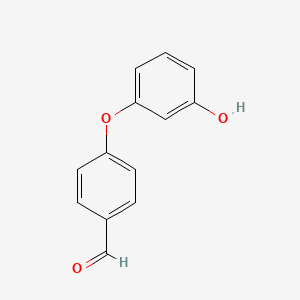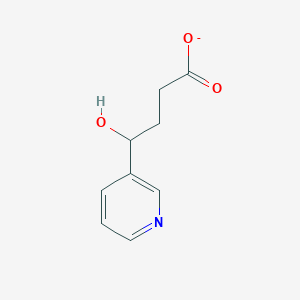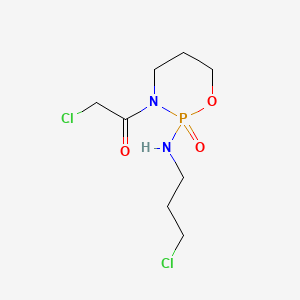
2-Chloro-1-(2-((3-chloropropyl)amino)-2-oxido-1,3,2-oxazaphosphinan-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(2-((3-chloropropyl)amino)-2-oxido-1,3,2-oxazaphosphinan-3-yl)ethanone is a complex organophosphorus compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-((3-chloropropyl)amino)-2-oxido-1,3,2-oxazaphosphinan-3-yl)ethanone typically involves multiple steps. One common method includes the reaction of 3-chloropropylamine with a suitable oxazaphosphinan precursor under controlled conditions. The reaction is often carried out in the presence of a chlorinating agent, such as thionyl chloride, to introduce the chlorine atoms into the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to obtain the desired product with high yield and purity.
化学反応の分析
Types of Reactions
2-Chloro-1-(2-((3-chloropropyl)amino)-2-oxido-1,3,2-oxazaphosphinan-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atoms in the molecule can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used to replace chlorine atoms under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
2-Chloro-1-(2-((3-chloropropyl)amino)-2-oxido-1,3,2-oxazaphosphinan-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce phosphorus-containing groups into molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of flame retardants and plasticizers due to its stability and reactivity.
作用機序
The mechanism of action of 2-Chloro-1-(2-((3-chloropropyl)amino)-2-oxido-1,3,2-oxazaphosphinan-3-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of cellular signaling and metabolic processes.
類似化合物との比較
Similar Compounds
Tris(2-chloroethyl) phosphate: Another organophosphorus compound with flame retardant properties.
Tris(2-chloropropyl) phosphate: Similar in structure but with different substituents, used in similar applications.
Uniqueness
2-Chloro-1-(2-((3-chloropropyl)amino)-2-oxido-1,3,2-oxazaphosphinan-3-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its oxazaphosphinan ring structure differentiates it from other organophosphorus compounds, providing unique properties for research and industrial use.
特性
分子式 |
C8H15Cl2N2O3P |
|---|---|
分子量 |
289.09 g/mol |
IUPAC名 |
2-chloro-1-[2-(3-chloropropylamino)-2-oxo-1,3,2λ5-oxazaphosphinan-3-yl]ethanone |
InChI |
InChI=1S/C8H15Cl2N2O3P/c9-3-1-4-11-16(14)12(8(13)7-10)5-2-6-15-16/h1-7H2,(H,11,14) |
InChIキー |
PGBZHLAKXXYSHP-UHFFFAOYSA-N |
正規SMILES |
C1CN(P(=O)(OC1)NCCCCl)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(1S,2R)-1-benzamido-3-[[(1S,2R,3R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl]oxy]-3-oxo-1-phenylpropan-2-yl]oxy-4-oxobutanoic acid](/img/structure/B13858753.png)
![tert-butyl N-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]-N-methylcarbamate](/img/structure/B13858757.png)

![[2S-[2a,3ss(Z)]]-2-[[[1-(2-Amino-4-thiazolyl)-2-[(2-methyl-4-oxo-3-azetidinyl)amino]-2-oxoethylidene]amino]oxy]-2-methylpropanoic Acid Trifluoroacetic Acid](/img/structure/B13858774.png)
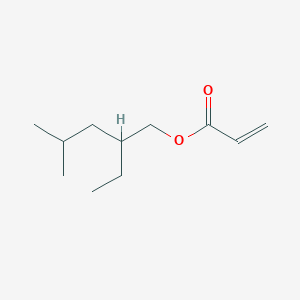
![Acetic acid;2-[3-(ethoxycarbonylamino)-6-ethoxycarbonyliminoxanthen-9-yl]benzoic acid](/img/structure/B13858780.png)
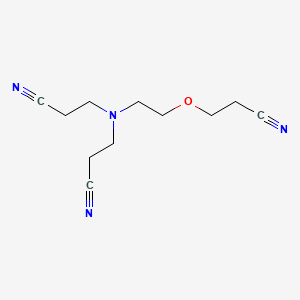
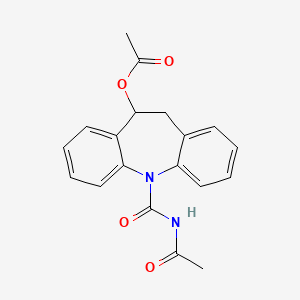
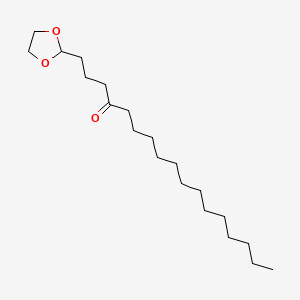
![6,12,17,23-tetradeuterio-9,11,13,16,18,20-hexahydroxy-5,24-bis(trideuteriomethyl)octacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4(25),5,8,10,12,14(28),15(27),16,18,20,23-tridecaene-7,22-dione](/img/structure/B13858815.png)

![2-[4-(2-Chlorophenyl)pyrazol-1-yl]acetic acid](/img/structure/B13858823.png)
